molecular formula C29H30N4O4 B1663787 12-(3,4-DIMETHOXYPHENYL)-10-(2-MORPHOLINOETHYL)-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE

12-(3,4-DIMETHOXYPHENYL)-10-(2-MORPHOLINOETHYL)-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE

Cat. No.: B1663787
M. Wt: 498.6 g/mol
InChI Key: HTAQOIIMDZRODK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ML079 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the following steps:

Industrial production methods for ML079 would involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

ML079 undergoes various chemical reactions, including:

    Oxidation: ML079 can be oxidized under specific conditions to form oxidized derivatives. Common reagents used in oxidation reactions include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reduction reactions of ML079 involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution: ML079 can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

ML079 has a wide range of scientific research applications, including:

Mechanism of Action

ML079 exerts its effects by binding to the neuropeptide S receptor 1 (NPSR1). This binding activates the receptor and triggers a cascade of intracellular signaling pathways, leading to the regulation of anxiety and arousal. The molecular targets and pathways involved include:

Comparison with Similar Compounds

ML079 can be compared with other similar compounds that target neuropeptide S receptor 1 (NPSR1). Some of these compounds include:

    ML103: Another experimental probe targeting NPSR1, but with different binding affinities and selectivity profiles.

    ML109: A compound with similar applications but differing in its chemical structure and pharmacokinetic properties.

    ML112: A related compound used in similar research applications but with distinct molecular targets and pathways.

The uniqueness of ML079 lies in its specific binding affinity and selectivity for NPSR1, making it a valuable tool for studying the receptor’s role in anxiety and arousal regulation .

Properties

Molecular Formula

C29H30N4O4

Molecular Weight

498.6 g/mol

IUPAC Name

18-(3,4-dimethoxyphenyl)-15-(2-morpholin-4-ylethyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine

InChI

InChI=1S/C29H30N4O4/c1-34-22-9-8-20(17-24(22)35-2)25-26-21-6-4-3-5-19(21)7-10-23(26)37-29-27(25)28(30)33(18-31-29)12-11-32-13-15-36-16-14-32/h3-10,17-18,25,30H,11-16H2,1-2H3

InChI Key

HTAQOIIMDZRODK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=C2C(=N)N(C=N5)CCN6CCOCC6)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=C2C(=N)N(C=N5)CCN6CCOCC6)OC

Synonyms

10-(2-Morpholinoethyl)-11-imino-12-(m,p-dimethoxyphenyl)-10,11-dihydro-12H-naphtho[1',2':5,6]-pyrano [2,3-d]pyrimidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-(3,4-DIMETHOXYPHENYL)-10-(2-MORPHOLINOETHYL)-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE
Reactant of Route 2
12-(3,4-DIMETHOXYPHENYL)-10-(2-MORPHOLINOETHYL)-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE
Reactant of Route 3
Reactant of Route 3
12-(3,4-DIMETHOXYPHENYL)-10-(2-MORPHOLINOETHYL)-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE
Reactant of Route 4
12-(3,4-DIMETHOXYPHENYL)-10-(2-MORPHOLINOETHYL)-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE
Reactant of Route 5
Reactant of Route 5
12-(3,4-DIMETHOXYPHENYL)-10-(2-MORPHOLINOETHYL)-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE
Reactant of Route 6
Reactant of Route 6
12-(3,4-DIMETHOXYPHENYL)-10-(2-MORPHOLINOETHYL)-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE

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